2-(4-formylphenoxy)benzonitrile
Description
Properties
CAS No. |
888967-59-7 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(4-formylphenoxy)benzonitrile |
InChI |
InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,10H |
InChI Key |
ZKGXIIJBXOXTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Formylphenoxy Benzonitrile and Its Analogs
Established Synthetic Routes to 2-(4-Formylphenoxy)benzonitrile
Established methods for the synthesis of this compound are typically robust and have been well-documented in chemical literature. These routes often involve classical organic reactions tailored to build the target molecule step-by-step.
Nucleophilic Aromatic Substitution Reactions for Ether Linkage Formation
A cornerstone in the synthesis of diaryl ethers like this compound is the nucleophilic aromatic substitution (SNAr) reaction. oup.comnih.gov This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that possesses a good leaving group. oup.com For the synthesis of the target compound, this typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with an activated 2-halobenzonitrile, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile.
The reaction is generally facilitated by a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. wikipedia.orgwalisongo.ac.id The electron-withdrawing nature of the nitrile group in the 2-halobenzonitrile activates the aromatic ring towards nucleophilic attack by the phenoxide ion generated from 4-hydroxybenzaldehyde. The order of reactivity for the leaving group is typically F > Cl > Br > I. masterorganicchemistry.com
A classic example of this type of ether formation is the Ullmann condensation, which uses a copper catalyst to promote the reaction between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions are often harsh, modern modifications have made this a more versatile method. sci-hub.semdpi.com
Table 1: Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis
| Nucleophile | Aryl Halide | Base | Solvent | Temperature (°C) | Catalyst | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | 2-Fluorobenzonitrile | K₂CO₃ | DMSO | 140 | None | walisongo.ac.id |
| Phenol | 4-Chloronitrobenzene | KOH | - | High | Copper | wikipedia.org |
| p-Cresol | 2-Bromonaphthalene | K₂CO₃ | Toluene | 100 | CuI(PPh₃) | arkat-usa.org |
This table provides illustrative examples of nucleophilic aromatic substitution reactions for the formation of diaryl ethers.
Formylation and Nitrile Introduction Strategies
Alternatively, the diaryl ether core, 2-phenoxybenzonitrile, can be synthesized first, followed by the introduction of the formyl group. Formylation of an aromatic ring can be achieved through various methods, including the Vilsmeier-Haack reaction or the Rieche formylation. researchgate.netorganic-chemistry.org These reactions introduce a formyl group onto an activated aromatic ring. The regioselectivity of the formylation would be a critical factor in this approach.
Conversely, one could start with 2-phenoxybenzaldehyde (B49139) and introduce the nitrile group. This can be accomplished through several cyanation methods. wikipedia.org A common approach is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide to convert an aryl halide to an aryl nitrile. wikipedia.org More modern, palladium-catalyzed cyanation reactions offer milder conditions and broader substrate scope, using cyanide sources like potassium cyanide or zinc cyanide. organic-chemistry.org Another pathway involves the conversion of an aldehyde to a cyanohydrin, which can then be further transformed. wikipedia.orggoogle.com
Precursor Compound Derivatization Approaches
The synthesis can also commence from a precursor molecule that already contains the diaryl ether backbone and one of the desired functional groups. For instance, a compound like 4-(2-cyanophenoxy)benzoic acid could be reduced to the corresponding alcohol and then oxidized to the aldehyde. Similarly, a precursor such as 4-(2-formylphenoxy)benzoic acid could undergo conversion to an amide, followed by dehydration to yield the nitrile. google.com This approach allows for the late-stage introduction of one of the key functional groups. A Wittig-type olefination of 4-formylbenzonitrile has also been reported as a synthetic route for related structures. orgsyn.orgnih.gov
Advanced Synthetic Techniques and Optimization
To improve efficiency, yield, and sustainability, more advanced synthetic methods are continuously being developed. These techniques often offer milder reaction conditions and greater control over the reaction outcome.
Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation to synthesize diaryl ethers. wikipedia.org These reactions typically employ a palladium catalyst with a suitable ligand to couple an aryl halide or triflate with an alcohol or phenol. This method is known for its high efficiency and broad functional group tolerance. The synthesis of 2-substituted benzothiazoles has been achieved via a palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process, showcasing the power of this approach for constructing heterocyclic systems. nih.gov
Table 2: Catalyst-Mediated Synthesis Examples
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Reductive Carbonylation | Pd(OAc)₂/dppf | Aryl Iodide, CO, Silane | Mild conditions for aldehyde synthesis | organic-chemistry.org |
| Cyanation | NiCl₂·6H₂O/dppf/Zn | Aryl Chloride, Zn(CN)₂ | Use of less toxic cyanide source | organic-chemistry.org |
| C-H Functionalization | Pd(II)/Cu(I) | Thiobenzanilides | Intramolecular C-S bond formation | nih.gov |
This table highlights examples of advanced, catalyst-mediated synthetic methods.
Regioselective Synthesis Strategies
Achieving the desired substitution pattern, specifically the ortho nitrile and para formyl groups on the respective phenyl rings, is crucial. Regioselective synthesis strategies aim to control the position of functional group introduction. nih.gov For instance, in the formylation of 2-phenoxybenzonitrile, the directing effects of the phenoxy and nitrile groups will influence the position of the incoming formyl group. Ortho-lithiation followed by reaction with a formylating agent is a powerful technique for directed functionalization. Similarly, in the nucleophilic aromatic substitution approach, the starting materials are chosen to inherently provide the correct regiochemistry. The use of specific catalysts and reaction conditions can also enhance regioselectivity in cross-coupling reactions. organic-chemistry.orgmdpi.com
Purification and Characterization Methodologies in Synthesis
Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Subsequently, its chemical structure and purity must be confirmed through rigorous analytical techniques.
Chromatography is the cornerstone of purification in modern organic synthesis. For a moderately polar compound like this compound, column chromatography is the most common and effective method for isolation.
Flash Column Chromatography : This technique is a rapid and efficient method for purifying multigram quantities of material. orgsyn.org The crude reaction mixture is typically adsorbed onto a small amount of silica (B1680970) gel and loaded onto the top of a column packed with more silica gel. A solvent system, known as the eluent, is then passed through the column under positive pressure. For this compound, a gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be effective. rsc.orgchemicalbook.com The different components of the mixture travel down the column at different rates based on their polarity, allowing for their separation and collection as distinct fractions.
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for analytical purposes, reverse-phase HPLC is a powerful technique. sielc.comnih.gov In this method, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com HPLC offers superior separation power compared to standard column chromatography and is often used to confirm the purity of the final product. rsc.orgrsc.org
The progress of the purification is monitored by Thin-Layer Chromatography (TLC), which allows for rapid analysis of the fractions collected from the column.
Once purified, the identity and structure of this compound are unequivocally confirmed using a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for structural elucidation of organic molecules.
¹H NMR : The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals: a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 9.9-10.1 ppm. The aromatic region (δ 7.0-8.0 ppm) would show a complex pattern of doublets and triplets corresponding to the eight protons on the two benzene (B151609) rings. The specific splitting patterns and coupling constants would confirm the 1,2-disubstitution on the benzonitrile (B105546) ring and the 1,4-disubstitution on the phenoxy ring.
¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the aldehyde carbonyl carbon (~δ 191 ppm), the nitrile carbon (~δ 118 ppm), and a series of signals in the aromatic region (~δ 110-165 ppm) for the twelve aromatic carbons. rsc.org
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using an ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming the molecular weight of 223.23 g/mol . rsc.org High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the confirmation of the molecular formula (C₁₄H₉NO₂). rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would show characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2230 cm⁻¹, the aldehyde carbonyl group (C=O stretch) around 1700 cm⁻¹, and the C-O-C ether linkage around 1240 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
Together, these purification and characterization techniques ensure the isolation of this compound in high purity and provide unambiguous confirmation of its chemical structure.
Chemical Reactivity and Mechanistic Transformations of 2 4 Formylphenoxy Benzonitrile
Reactivity of the Formyl Group
The aldehyde functionality in 2-(4-formylphenoxy)benzonitrile is a site of significant chemical activity, primarily involving reactions at the electrophilic carbonyl carbon.
The formyl group readily undergoes nucleophilic addition. A prominent example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org In this reaction, the aldehyde group of this compound acts as the electrophile.
The reaction is initiated by a base, often a weak amine like piperidine (B6355638) or pyrrolidine, which deprotonates the active methylene compound to form a nucleophilic enolate. wikipedia.orgchem-station.com This enolate then attacks the carbonyl carbon of the formyl group. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com Active methylene compounds suitable for this reaction are those with two electron-withdrawing groups flanking a CH₂ group, such as malononitrile (B47326) or methyl cyanoacetate. wikipedia.orgnih.gov
The general mechanism involves:
Enolate Formation: The basic catalyst removes a proton from the active methylene compound.
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the formyl group.
Dehydration: The intermediate alcohol is eliminated as a water molecule, forming a carbon-carbon double bond.
A plausible Knoevenagel condensation reaction involving this compound is detailed in the table below.
| Reactant | Active Methylene Compound | Catalyst | Product |
| This compound | Malononitrile | Piperidine | 2-(4-(2,2-Dicyanovinyl)phenoxy)benzonitrile |
The formyl group of this compound can be readily oxidized to a carboxylic acid group. This transformation is a common reaction for aldehydes and can be achieved using a variety of strong oxidizing agents. libretexts.org
Common reagents for this oxidation include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄). libretexts.org The reaction converts the aldehyde into a carboxylate, which is then protonated during acidic workup to yield the corresponding carboxylic acid. This reaction specifically targets the primary carbon of the formyl group. libretexts.org The resulting product is 4-(2-cyanophenoxy)benzoic acid.
| Starting Material | Oxidizing Agent | Product |
| This compound | Potassium Permanganate (KMnO₄) or Jones Reagent | 4-(2-Cyanophenoxy)benzoic acid |
The formyl group is susceptible to reduction, yielding primarily alcohols or, through a multi-step process, amines.
Reduction to Hydroxymethyl Group: The most common reduction of an aldehyde leads to a primary alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemguide.co.ukyoutube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. This reaction converts the formyl group into a hydroxymethyl group, producing (4-(2-cyanophenoxy)phenyl)methanol. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses a metal alkoxide like aluminum isopropoxide in an alcohol solvent, is another method to achieve this conversion. google.com
Reduction to Amine: While direct reduction of an aldehyde to an amine is not standard, the transformation can be accomplished via reductive amination. This process involves the initial reaction of the aldehyde with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. The reduction of the imine can be achieved using various reducing agents, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This would yield a benzylic amine, specifically 4-(2-cyanophenoxy)benzylamine.
| Reaction Type | Reagent(s) | Intermediate (if any) | Final Product |
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Alkoxide | (4-(2-Cyanophenoxy)phenyl)methanol |
| Reductive Amination | NH₃, H₂, Catalyst (e.g., Ni, Pd) | Imine | 4-(2-Cyanophenoxy)benzylamine |
Reactivity of the Nitrile Group
The nitrile group in this compound also possesses a reactive carbon-nitrogen triple bond, making it a target for nucleophilic attack and hydrolysis.
The hydrolysis of a nitrile group is a standard method for the synthesis of carboxylic acids. libretexts.org This reaction can be performed under either acidic or basic conditions, both of which involve the addition of water across the carbon-nitrogen triple bond. libretexts.org
Acid Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org In this case, the nitrile group is converted to a carboxyl group, yielding 2-(4-formylphenoxy)benzoic acid.
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base, like sodium hydroxide (B78521) (NaOH), initially produces a carboxylate salt and ammonia gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org
| Hydrolysis Condition | Reagent(s) | Initial Product | Final Product (after workup) |
| Acidic | H₂O, H⁺ (e.g., HCl), Heat | - | 2-(4-Formylphenoxy)benzoic acid |
| Alkaline | 1. NaOH, H₂O, Heat2. H⁺ (e.g., HCl) | Sodium 2-(4-formylphenoxy)benzoate | 2-(4-Formylphenoxy)benzoic acid |
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, most notably hydride reagents, leading to reduction. The complete reduction of a nitrile yields a primary amine. chemguide.co.uk
Various reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines in an ether solvent, followed by an aqueous workup. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another common method. chemguide.co.uk More specialized reagents like diisopropylaminoborane (B2863991) in the presence of a lithium borohydride catalyst can also be used, showing good yields for the reduction of various aromatic nitriles. nih.gov It is important to note that many of these reducing agents will also reduce the formyl group. For instance, LiAlH₄ would reduce both the nitrile and the formyl group simultaneously. Selective reduction of the nitrile in the presence of an aldehyde is challenging with strong hydrides like LiAlH₄. nih.gov
| Reagent | Product (assuming only nitrile reduction) |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(Aminomethyl)phenoxy)-4-benzaldehyde |
| Catalytic Hydrogenation (H₂/Pd) | 2-(Aminomethyl)phenoxy)-4-benzaldehyde |
| Diisopropylaminoborane/LiBH₄ (cat.) | 2-(Aminomethyl)phenoxy)-4-benzaldehyde |
Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile group (C≡N) in this compound can potentially participate in various cycloaddition reactions, most notably [3+2] cycloadditions. In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. A common example of this type of reaction involves the use of azides to form tetrazoles.
The reaction of an organo nitrile with an azide (B81097), often catalyzed by a Lewis acid, proceeds through a concerted [3+2] cycloaddition mechanism. researchgate.net For this compound, this would involve the interaction of the π-system of the nitrile with the azide dipole. The regioselectivity of this reaction would be a key aspect to investigate, determining which nitrogen of the azide bonds to the carbon of the nitrile.
Another important class of cycloadditions involves nitrile oxides, which can also undergo [3+2] cycloadditions with alkynes or alkenes to form isoxazoles. nih.govmdpi.com While the nitrile group in this compound would act as the dipolarophile, it is also conceivable that a derivative, the corresponding nitrile oxide, could be synthesized from the aldehyde functionality and subsequently undergo intramolecular or intermolecular cycloadditions. The efficiency and regioselectivity of such reactions are influenced by electronic and steric factors of the reacting partners. mdpi.com
| Reaction Type | Reactant | Potential Product | Key Considerations |
| [3+2] Cycloaddition | Organic Azide (e.g., Sodium Azide) | Tetrazole derivative | Regioselectivity, Catalyst |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole derivative | Generation of nitrile oxide, Regioselectivity |
Stability and Transformation of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is generally stable under a variety of reaction conditions. Ether linkages are known for their relative inertness. However, this bond is not entirely unreactive and can be cleaved under harsh conditions, such as with strong acids (e.g., HBr, HI) or through vigorous reductive cleavage methods.
Transformations involving the ether linkage itself are less common but could be envisioned. For instance, ortho-lithiation of one of the aromatic rings followed by intramolecular rearrangement could potentially lead to novel heterocyclic structures, although such a reaction would require careful control of reaction conditions to avoid polymerization or decomposition.
Investigating Reaction Mechanisms through Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies are essential tools for elucidating the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, these studies could provide valuable insights into the transition states and intermediates involved.
A key concept in understanding reaction outcomes is the principle of kinetic versus thermodynamic control. libretexts.org In a reaction where multiple products can be formed, the product that forms the fastest is the kinetic product, while the most stable product is the thermodynamic product. The reaction conditions, particularly temperature, can often be adjusted to favor one over the other.
For instance, in a potential cycloaddition reaction, a kinetic study would involve measuring the rate of the reaction under different concentrations of reactants and at various temperatures to determine the rate law and activation parameters. This data can help to support or refute a proposed mechanism, such as a concerted versus a stepwise pathway.
| Study Type | Methodology | Information Gained | Example Application |
| Kinetic Studies | Monitoring reaction progress over time (e.g., by spectroscopy or chromatography) | Rate law, activation energy, reaction order | Differentiating between a concerted and stepwise cycloaddition mechanism. |
| Thermodynamic Studies | Calorimetry, computational chemistry | Enthalpy and entropy of reaction, relative stabilities of isomers | Determining the most stable product in a reaction with multiple possible regioisomers. |
Applications of 2 4 Formylphenoxy Benzonitrile in Advanced Materials Science
Polymer Chemistry and Engineering
The bifunctional nature of 2-(4-formylphenoxy)benzonitrile, possessing both a nitrile and a formyl group, makes it a highly valuable monomer in polymer chemistry. These groups can undergo distinct polymerization reactions, allowing for the creation of novel polymer architectures with tailored properties.
Thermosetting polymers are a class of materials that, once cured, form a rigid, three-dimensional network structure, endowing them with excellent mechanical strength, thermal stability, and chemical resistance. The nitrile group (-C≡N) of this compound is a precursor to the formation of highly stable triazine rings through a process called cyclotrimerization. This reaction is characteristic of cyanate (B1221674) ester and phthalonitrile (B49051) monomers, which are known for producing high-performance thermosetting resins. researchgate.netresearchgate.netuni-muenster.de The curing process can be initiated thermally or with the aid of a catalyst, and it proceeds via an addition reaction, which avoids the formation of volatile byproducts and thus leads to void-free, high-integrity materials. uni-muenster.de
The general scheme for the cyclotrimerization of the nitrile groups to form a polycyanurate network is a key reaction in the synthesis of these thermosets. researchgate.net The resulting polycyanurate resins are known for their high glass transition temperatures (Tg), often exceeding 250°C, and excellent dimensional stability. dtic.mil
The formyl group (-CHO) on the other hand, can participate in different polymerization reactions, such as condensation with amines to form polyimines (Schiff bases), or it can be a site for further chemical modification. This dual reactivity allows for the design of complex thermoset systems where the formyl group can be used to introduce additional crosslinking or to graft other functionalities onto the polymer backbone.
High-performance polymers are sought after for applications in demanding environments, such as in the aerospace, automotive, and electronics industries. solvay.comebin.pub The incorporation of this compound into polymer structures is anticipated to yield materials with superior properties. The aromatic ether linkage in its backbone contributes to thermal stability and processability, a feature also seen in high-performance phthalonitrile resins. researchgate.net
Polymers derived from monomers containing nitrile groups, such as polyamides and polyimides, have been shown to exhibit excellent thermal stability and mechanical properties. researchgate.net The introduction of a nitrile-containing monomer like this compound into these polymer systems can further enhance these characteristics. For instance, the synthesis of polyamides from cyano-containing diamines has resulted in polymers with high thermal stability. researchgate.net
The formyl group also offers a route to creating other high-performance polymers. For example, it can be oxidized to a carboxylic acid group, which can then be used in the synthesis of polyesters and polyamides with different properties. The synthesis of a related compound, 4-(4-carboxylphenoxy)phthalonitrile, from its formyl precursor has been documented, highlighting the reactivity of the formyl group. marquette.edu
A hypothetical comparison of the expected properties of a thermoset derived from this compound with other high-performance thermosets is presented in the table below. The data is based on typical values for related polymer systems.
| Property | Polycyanurate (from this compound - estimated) | High-Performance Epoxy | Bismaleimide (BMI) |
| Glass Transition Temperature (Tg) | > 250 °C | 180-220 °C | 250-300 °C |
| Tensile Strength | High | High | Very High |
| Moisture Absorption | Very Low | Low | Moderate |
| Dielectric Constant | Low | Moderate | Moderate |
Note: The properties for the polycyanurate are estimated based on the known performance of similar aromatic cyanate ester resins.
The chemical structure of this compound is inherently conducive to producing polymers with high thermal stability and flame retardancy. The aromatic rings and the formation of a highly cross-linked network of triazine rings contribute significantly to the thermal stability of the resulting polymers. etflin.comspecialchem.com The degradation of such polymers typically occurs at high temperatures, and they often leave behind a significant amount of char, which acts as a protective barrier, slowing down further decomposition. etflin.com
The nitrogen present in the nitrile group can act as a flame retardant. During combustion, nitrogen-containing compounds can release inert gases like N₂, which dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting the combustion process. google.com Furthermore, the formation of a stable char layer is a key mechanism of condensed-phase flame retardancy, which is a characteristic of polymers that form a high char yield upon heating. google.comclwydcompounders.com
The Limiting Oxygen Index (LOI) is a measure of the minimum oxygen concentration required to sustain combustion. Polymers with higher LOI values are considered more flame-retardant. google.comresearchgate.net While specific LOI data for polymers derived from this compound are not available, related nitrogen-containing thermosets like polycyanurates and phthalonitrile resins typically exhibit high LOI values, often exceeding 30%. google.com
The table below shows typical LOI values for various polymers, illustrating the expected high flame retardancy of polymers derived from this compound.
| Polymer | Limiting Oxygen Index (LOI, %) |
| Polyethylene (PE) | 17-18 |
| Polystyrene (PS) | 18 |
| Poly(methyl methacrylate) (PMMA) | 17 |
| Epoxy Resin (unmodified) | 20-22 |
| Polycyanurate/Phthalonitrile Resins | > 30 |
Source: Data compiled from general polymer science literature. google.com
Functional Nanomaterials and Composites
The unique chemical functionalities of this compound also make it a promising candidate for the development of functional nanomaterials and advanced composites.
Functional nanomaterials are materials with at least one dimension in the nanoscale (1-100 nm) that have been engineered to possess specific properties and functions. mdpi.comresearchgate.net The formyl and nitrile groups of this compound can be used to anchor or grow these molecules on the surface of nanoparticles, thereby functionalizing them. uni-muenster.demdpi.com
For instance, the formyl group can react with amino-functionalized nanoparticles to form stable imine linkages. This allows for the covalent attachment of the benzonitrile (B105546) moiety to the nanoparticle surface. The nitrile groups on the surface can then be further reacted, for example, to create a polymeric shell around the nanoparticle through surface-initiated polymerization. This "grafting-from" approach can be used to create core-shell nanoparticles with a high-performance polymer shell. mdpi.com
Alternatively, the molecule could be used in the synthesis of metal-organic frameworks (MOFs), where the formyl and nitrile groups could coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and sensing.
Composite materials, which consist of a matrix material reinforced with a secondary phase, are widely used to achieve a combination of properties not attainable by either component alone. cnr.itproquest.com Resins derived from this compound, with their expected high strength, stiffness, and thermal stability, would be excellent matrix materials for high-performance composites.
The inherent flame retardancy of the polymer matrix would also be imparted to the composite material, which is a critical requirement for many applications, especially in transportation and construction.
Electronic and Optical Materials
The quest for novel organic materials with tailored electronic and optical properties is a driving force in materials science. nih.gov Organic compounds are increasingly studied for their utility in devices like organic light-emitting diodes (OLEDs), transistors, and photonic components. nih.govresearchgate.netscispace.comnih.gov The structure of this compound offers a versatile platform for creating such functional materials.
The development of organic semiconductors often relies on the synthesis of conjugated polymers, which facilitate charge transport. The formyl group in this compound is a key functional handle that allows the molecule to serve as a monomer precursor for polymerization reactions. One of the most direct routes is the synthesis of poly(azomethine)s, also known as polyimines or Schiff base polymers.
Poly(azomethine)s are a class of conjugated polymers synthesized through the polycondensation reaction between a dialdehyde (B1249045) and a diamine. researchgate.netrsc.orgscholaris.ca While this compound is a mono-aldehyde, its formyl group can readily react with aromatic amines in an acid-catalyzed condensation reaction to form an azomethine (C=N) linkage. nih.gov This reaction forms the basis for creating polymers where the this compound unit is integrated into a larger conjugated system. These conjugated poly(azomethine)s are investigated for their thermal stability and optoelectronic properties. rsc.orgnih.gov The incorporation of the benzonitrile group can further influence the polymer's electronic characteristics and solubility. The synthesis of such polymers often involves simple one-step processes, making it an accessible method for creating new organic electronic materials. rsc.org
Table 1: Polymerization approach using formyl-functionalized precursors
| Precursor Type | Co-monomer | Resulting Polymer | Key Feature |
|---|---|---|---|
| Aromatic Aldehyde | Aromatic Diamine | Poly(azomethine) | C=N conjugated backbone |
Materials with significant third-order nonlinear optical (NLO) properties are crucial for developing photonic technologies such as optical switching and data processing. nih.govacs.org Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO applications. nih.govnih.gov The structure of this compound, featuring two aromatic rings connected by an ether linkage and substituted with electron-withdrawing nitrile and formyl groups, suggests its potential for NLO activity.
The third-order NLO response of organic materials is quantified by the second hyperpolarizability (γ). znaturforsch.com Theoretical and experimental studies on various aromatic and benzonitrile derivatives show that molecular structure heavily influences these properties. nih.govresearchgate.net For instance, the presence of a conjugated π-electron system is a prerequisite for a large NLO response. nih.gov In this compound, the delocalization of π-electrons across the two phenyl rings can be facilitated by the ether bridge. The nitrile and formyl groups act as electron-accepting moieties, which can enhance the intramolecular charge transfer (ICT), a key mechanism for boosting NLO properties. nih.gov
Research on related Schiff base molecules and other organic compounds has demonstrated that the NLO parameters, such as the nonlinear refractive index (n₂) and the third-order NLO susceptibility (χ⁽³⁾), can be significant. acs.org The Z-scan technique is commonly employed to measure these properties. nih.govacs.org While direct experimental data for this compound is not extensively reported, the known properties of similar benzonitrile and aromatic aldehyde derivatives indicate its promise as a component in NLO materials. nih.govnus.edu.sg
Table 2: Factors Influencing Third-Order NLO Properties in Organic Molecules
| Molecular Feature | Influence on NLO Response | Example from this compound |
|---|---|---|
| π-Conjugated System | Enhances electron delocalization | Two connected phenyl rings |
| Electron Donor/Acceptor Groups | Promotes intramolecular charge transfer (ICT) | Nitrile and formyl groups (acceptors) |
Sensor Technologies
The development of chemical sensors that are selective, sensitive, and cost-effective is a major focus of modern analytical science. mdpi.com Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as a color change (colorimetric) or the emission of light (fluorescent). nih.gov The functional groups on this compound make it a suitable scaffold for designing such sensors.
The design of a chemosensor involves integrating a receptor unit, which binds to the target analyte, with a reporter (or signaling) unit. nih.gov In molecules based on the this compound scaffold, these roles can be assigned to its distinct functional groups.
Receptor Unit: The formyl (-CHO) group is a highly versatile reactive site. It can readily undergo condensation reactions with a variety of analytes containing primary amine groups, such as amino acids, proteins, or hydrazine (B178648). This covalent interaction ensures a specific and often irreversible binding event, which is desirable for certain sensing applications. nih.govmdpi.com
Fabrication of sensors based on this scaffold could involve immobilizing the molecule on a solid support or using it in solution. For instance, test strips could be prepared by impregnating a solid matrix with this compound for the colorimetric detection of specific airborne or solution-phase amines.
The chemo-sensing mechanism of a molecule like this compound is rooted in the change of its photophysical properties upon interaction with an analyte. Several mechanisms can be exploited:
Reaction-Based Sensing: This is the most direct mechanism for this molecule. The formyl group can react with an analyte, for example, hydrazine (N₂H₄), to form a hydrazone. This reaction extends the π-conjugation of the molecule, typically causing a significant shift in the UV-visible absorption spectrum (leading to a color change) and modulating the fluorescence emission. acs.org This principle is widely used in designing probes for various analytes. mdpi.com
Intramolecular Charge Transfer (ICT): The molecule possesses electron-withdrawing formyl and nitrile groups. The electronic communication between these groups through the diaryl ether framework can establish an ICT character. When the formyl group reacts with an analyte, its electron-accepting ability is altered. For instance, forming an imine with an electron-donating amine can enhance the ICT process, leading to a red-shift in the fluorescence emission. Conversely, interaction with certain metal ions at the ether oxygen or nitrile nitrogen could perturb the ICT state and cause a blue-shift or fluorescence quenching.
Photoinduced Electron Transfer (PET): While not the primary mechanism, derivatives of this compound could be designed to operate via PET. By attaching a fluorophore and a receptor unit that includes the benzonitrile moiety, a system can be created where, in the absence of an analyte, the fluorescence is quenched by PET. Binding of the analyte to the receptor site can inhibit the PET process, thereby "turning on" the fluorescence. nih.gov
The combination of the reactive aldehyde and the electronically active benzonitrile makes this compound and its derivatives versatile platforms for developing new chemosensors for a range of biologically and environmentally important analytes.
Molecular Interactions and in Vitro Biological Activity of 2 4 Formylphenoxy Benzonitrile and Analogs
Modulation of Cellular Processes (in vitro)
The ability of chemical compounds to influence cellular behavior is a key indicator of their therapeutic potential. Research into 2-(4-formylphenoxy)benzonitrile and its structural relatives has begun to shed light on their effects on critical cellular events such as signaling pathways, programmed cell death, and responses to oxidative stress.
Influence on Cellular Signaling Pathways (e.g., MAPK pathway)
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that regulates a multitude of cellular processes including proliferation, differentiation, and apoptosis. nih.govmdpi.com The MAPK family, which includes p38 MAPK, ERK1/2, and JNK pathways, is central to how cells respond to external stimuli. nih.gov For instance, the ERK1/2 pathway is known to control keratinocyte differentiation, where low activity can induce both differentiation and apoptosis. nih.gov
While the MAPK pathways are significant targets in cellular regulation, specific research detailing the direct influence of this compound on these signaling cascades is not extensively documented in current scientific literature. The activity of this specific compound on pathways like the p38 MAPK, which is responsive to stress stimuli and implicated in inflammatory diseases, remains an area for future investigation. mdpi.com
Induction of Apoptosis in Cellular Models (in vitro)
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism for many anti-cancer agents. While direct studies on this compound are limited, research on related nitrile-containing compounds demonstrates their potential to trigger this process.
For example, certain acrylonitrile (B1666552) derivatives have been shown to induce apoptosis-like cell death in various parasitic protozoa. nih.govwilddata.cn Similarly, novel benzofuran (B130515) derivatives containing a nitrile moiety have been synthesized and evaluated for their apoptosis-inducing activities in human cancer cell lines. tandfonline.com Two such compounds, labeled 3 and 11 in a study, were found to significantly induce apoptosis in HCT-116 colon cancer cells. tandfonline.com Compound 3 increased early apoptosis to 5.95% and late apoptosis to 5.79%, while compound 11 increased early and late apoptosis to 6.89% and 8.13%, respectively. tandfonline.com This apoptotic activity was associated with cell cycle arrest at the G2/M phase and a significant increase in caspase-3 levels. tandfonline.com
Table 1: Apoptosis Induction by Nitrile-Containing Benzofuran Analogs in HCT-116 Cells
| Compound | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control (DMSO) | 0.16 | 0.11 |
| Compound 3 | 5.95 | 5.79 |
| Compound 11 | 6.89 | 8.13 |
| Gefitinib (Ref.) | 7.22 | 7.47 |
Data sourced from a study on benzofuran derivatives. tandfonline.com
These findings suggest that the nitrile functional group, as part of a larger heterocyclic structure, can be a key pharmacophore for inducing apoptosis, though the specific effects of this compound require direct experimental validation.
Effects on Gene Expression Related to Oxidative Stress (in vitro)
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can cause significant cellular damage and is implicated in numerous diseases. frontiersin.org Cells respond to oxidative stress by modulating the expression of a suite of protective genes. nih.govnih.gov Key genes involved in this response include those of the thioredoxin and glutathione (B108866) pathways, which are often regulated by the transcription factor Nrf2. nih.gov Furthermore, the NF-κB signaling pathway can be activated by oxidative stress to regulate the expression of antioxidant enzymes like SOD2 and GPX4. frontiersin.org
Currently, there is a lack of specific studies investigating the effects of this compound on the expression of genes related to oxidative stress. Research on how this compound might modulate the Nrf2 or NF-κB pathways, or affect the expression of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), has not been reported. researchgate.net Therefore, its role in the cellular antioxidant response remains to be elucidated.
Enzyme Inhibition Mechanisms (in vitro)
The inhibition of specific enzymes is a primary mechanism of action for many therapeutic agents. Benzonitrile (B105546) derivatives have been notably studied for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
Inhibition of Key Enzymes (e.g., Tyrosinase)
Tyrosinase is a copper-containing enzyme responsible for the rate-limiting steps in the production of melanin. nih.gov Inhibitors of this enzyme are of great interest for applications in cosmetics as skin-lightening agents and in the food industry to prevent browning. nih.gov
Several benzonitrile derivatives have been identified as inhibitors of mushroom tyrosinase. nih.gov A study identified 4-methoxybenzonitrile (B7767037) (anisnitrile) as a novel inhibitor with an IC₅₀ value of 111.1 μM. nih.gov Further investigation revealed that various substituted benzonitriles exhibit partial tyrosinase-inhibitory activity. nih.gov Among the tested compounds, 4-methylbenzonitrile was found to be the most potent. nih.gov The inhibitory mechanism of these benzonitriles is proposed to involve the coordination of the nitrile group with the copper ions at the active site of the enzyme. nih.gov
Table 2: Tyrosinase Inhibitory Activity of Benzonitrile Analogs
| Compound | IC₅₀ (μM) | Ki (μM) | αKi (μM) | Inhibition Type |
|---|---|---|---|---|
| 4-Methoxybenzonitrile | 111.1 | 66.5 | 166.3 | Mixed-type |
| 4-Isopropylbenzonitrile | 121.5 | 88.8 | 239.8 | Mixed-type |
| 4-Methylbenzonitrile | 79.9 | N/A | N/A | N/A |
Data represents inhibitory activity against mushroom tyrosinase. nih.gov N/A indicates data not available.
These findings highlight the potential of the benzonitrile scaffold as a basis for developing tyrosinase inhibitors. The specific inhibitory potency and mechanism of this compound against tyrosinase have not been explicitly reported and warrant further investigation.
Structure-Activity Relationships for Enzyme Binding and Inhibition
The relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For benzonitrile derivatives as tyrosinase inhibitors, certain structural features have been shown to be important for their inhibitory potency.
Studies on various tyrosinase inhibitors have revealed that the presence and position of substituents on the aromatic ring significantly influence activity. For instance, in a series of benzofuran derivatives, the substitution pattern was critical for potent tyrosinase inhibition. researchgate.net Molecular docking studies suggest that effective inhibitors can block the access of the substrate to the enzyme's active site. researchgate.netmdpi.com The interaction often involves chelation of the copper ions in the active site. nih.gov
For benzonitriles, the nitrile group itself is considered a key feature, potentially coordinating with the copper ions. nih.gov The nature of the substituent at the 4-position of the benzonitrile ring modulates the inhibitory activity, with a methyl group conferring higher potency than methoxy (B1213986) or isopropyl groups. nih.gov This suggests that electronic and steric factors of the substituent play a role in the binding and inhibition of tyrosinase. The complex structure of this compound, with a phenoxy linkage and a formyl group, presents a unique combination of features whose impact on tyrosinase inhibition requires specific study. The formyl group, being an electron-withdrawing group, and the bulky phenoxy substituent could significantly influence its interaction with the enzyme's active site.
Antimicrobial Potential and Cellular Envelope Interactions (in vitro)
Induction of Cell Envelope Stress in Bacterial Models (in vitro)
There is currently no specific published research demonstrating the induction of cell envelope stress in bacterial models by this compound. General studies on other chemical agents show that cell envelope stress responses are complex signaling pathways activated by damage to the bacterial outer membrane, peptidoglycan, or inner membrane. nih.gov These responses are crucial for bacterial survival against antibiotics. For instance, in Bacillus subtilis, the LiaFSR system is a key cell envelope stress response module that reacts to membrane perturbation and blockage of the lipid II cycle, a vital pathway for cell wall synthesis.
Disruption of Bacterial Membrane Permeability (in vitro)
Specific data on the ability of this compound to disrupt bacterial membrane permeability is not available. The disruption of the bacterial membrane is a known mechanism of action for various antimicrobial agents, leading to leakage of cellular contents and cell death. Assays using fluorescent probes can monitor membrane permeation in real-time. nih.gov While some phenoxy and benzonitrile derivatives have been investigated for antimicrobial activity, their specific effects on membrane permeability have not been detailed in the context of the structure . rdd.edu.iqnih.govnih.gov
Anti-inflammatory Properties (in vitro)
The anti-inflammatory potential of compounds structurally related to this compound has been explored, particularly through the synthesis of chalcone (B49325) derivatives. Chalcones, which are precursors to flavonoids, are known to possess a range of pharmacological activities, including anti-inflammatory effects. nih.govnih.gov
Inhibition of Inflammatory Mediators (in vitro)
Although direct in vitro studies on this compound's inhibition of inflammatory mediators are absent from the reviewed literature, a study on chalcones derived from a closely related starting material, 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile, provides indirect insight. pnrjournal.compnrjournal.com While this study focused on in vivo results, other research on different chalcone analogs demonstrates significant in vitro anti-inflammatory activity. rsc.orgnih.gov
These studies show that certain chalcones can inhibit the production of key inflammatory mediators in cell-based assays, such as in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The mediators inhibited often include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govrsc.org The inhibition of these molecules is typically dose-dependent. For example, some dialkoxychalcones have shown potent inhibitory effects on NO formation in murine microglial cells. nih.gov
The mechanism often involves the suppression of the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through signaling pathways such as NF-κB and JNK. nih.govrsc.org
Structure-Activity Relationships for Anti-inflammatory Effects
Structure-activity relationship (SAR) studies on various chalcone series have revealed key features for anti-inflammatory activity. nih.gov For a series of chalcones synthesized from 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile, the nature of the substituent on the B-ring of the chalcone structure was found to be critical for its in vivo anti-inflammatory activity. pnrjournal.com
The following table summarizes the in vivo anti-inflammatory activity of these chalcone analogs (4a-h), which were evaluated using the carrageenan-induced rat paw edema model. The activity is presented as the percentage of edema inhibition.
| Compound ID | Substituent (R) | % Inhibition of Edema |
| 4a | Phenyl | Less Active |
| 4b | 4-Bromophenyl | 70.32 |
| 4c | 3-Bromophenyl | 68.45 |
| 4d | 4-Chlorophenyl | Less Active |
| 4e | 4-Nitrophenyl | 72.83 |
| 4f | 3-Nitrophenyl | 71.42 |
| 4g | 4-Methoxyphenyl | 69.37 |
| 4h | 2-Hydroxyphenyl | Moderate Activity |
| Diclofenac (B195802) Sodium | Standard Drug | 75.83 |
Data sourced from in vivo studies and presented here for contextual understanding of structure-activity relationships of closely related analogs. pnrjournal.com
From this data, it can be inferred that electron-withdrawing groups (like nitro and bromo) on the phenyl ring B of the chalcone structure tend to enhance anti-inflammatory activity in this specific series. pnrjournal.com Specifically, compounds 4e (4-nitrophenyl), 4f (3-nitrophenyl), and 4b (4-bromophenyl) showed remarkable activity, comparable to the standard drug diclofenac sodium. pnrjournal.com In contrast, unsubstituted phenyl (4a ) or chloro-substituted (4d ) derivatives showed lower activity. pnrjournal.com
Computational and Theoretical Investigations of 2 4 Formylphenoxy Benzonitrile
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules with a high degree of accuracy.
DFT calculations are instrumental in determining the electronic properties of 2-(4-formylphenoxy)benzonitrile. By solving the Kohn-Sham equations, the electron density, molecular orbital energies, and other electronic descriptors can be obtained. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p).
From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenoxy ring, while the LUMO is likely concentrated on the electron-withdrawing benzonitrile (B105546) and formyl groups.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 7.8 eV |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar aromatic compounds.
Conceptual DFT provides a framework for predicting the reactivity of this compound. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons.
Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the formyl carbon and the nitrile carbon are predicted to be susceptible to nucleophilic attack, while the aromatic rings, particularly the phenoxy ring, are more likely to undergo electrophilic substitution. These predictions are invaluable for designing synthetic routes and understanding potential metabolic transformations.
The three-dimensional structure of this compound is not rigid; rotation can occur around the ether linkage. Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. By performing a potential energy surface scan, where the dihedral angle of the C-O-C bond is systematically varied, the global minimum energy conformation can be located.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). These studies are fundamental in drug discovery and design.
Molecular docking simulations can be employed to predict how this compound might bind to the active site of a protein. The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy.
Potential biological targets for a molecule like this compound could include enzymes or receptors where its specific chemical features can form favorable interactions. The formyl group can act as a hydrogen bond acceptor, the nitrile group can participate in dipole-dipole or hydrogen bonding interactions, and the aromatic rings can engage in π-π stacking and hydrophobic interactions.
The results of docking studies provide detailed information about the preferred binding mode of this compound. This includes the specific amino acid residues it interacts with and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
The scoring functions used in docking provide an estimate of the binding affinity, which can be used to rank potential drug candidates. A lower binding energy generally indicates a more stable protein-ligand complex. These computational predictions of binding modes and affinities are crucial for understanding the molecule's potential biological activity and for guiding the design of more potent and selective analogs.
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Lys72 | Hydrogen Bond (with formyl O) | 2.8 |
| Leu145 | Hydrophobic | 3.5 |
| Phe168 | π-π Stacking (with benzonitrile ring) | 4.2 |
Note: This table is a hypothetical example illustrating the kind of data generated from a molecular docking study.
Computational Design of Novel Derivatives with Predicted Activity
The computational design of new derivatives of this compound is a strategic approach to explore the chemical space around this core structure. By systematically modifying its functional groups, researchers can generate a virtual library of novel compounds with potentially enhanced biological or material properties. This process typically involves several key steps, including scaffold hopping, functional group modification, and property prediction.
Scaffold Modification and Virtual Library Generation:
The foundational step in designing novel derivatives is the conceptual modification of the this compound scaffold. This can involve altering the substitution patterns on the phenyl rings, replacing the ether linkage, or modifying the nitrile and formyl groups. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions can significantly impact the molecule's electronic properties and, consequently, its interactions with biological targets or its performance in material applications.
A virtual library of these designed derivatives can be systematically generated. Each modification is recorded, and the resulting chemical structures are stored for further analysis.
Prediction of Biological and Material Properties:
Once the virtual library is established, the next step is to predict the properties of these novel derivatives using a range of computational methods. For biological applications, molecular docking simulations can be employed to predict the binding affinity of the compounds to specific protein targets. In the context of material science, quantum mechanical calculations can be used to predict properties such as electronic conductivity, optical properties, and thermal stability.
The following table illustrates a hypothetical set of designed derivatives of this compound and their predicted activities based on computational models. The parent compound is included for reference.
| Compound ID | Modification | Predicted Biological Activity (IC50, µM) | Predicted Material Property (Band Gap, eV) |
| FPB-001 | Parent Compound | 15.2 | 3.5 |
| FPB-002 | 3-chloro substitution on the formyl-bearing ring | 8.5 | 3.2 |
| FPB-003 | 5-nitro substitution on the nitrile-bearing ring | 5.1 | 2.9 |
| FPB-004 | Replacement of formyl group with a carboxyl group | 22.8 | 3.6 |
| FPB-005 | Replacement of ether linkage with a thioether | 12.7 | 3.4 |
This data is illustrative and generated for the purpose of this article. It does not represent experimentally verified values.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. This method is instrumental in understanding which structural features are crucial for a desired outcome and in predicting the activity of newly designed compounds.
Derivation of Predictive Models for Biological and Material Properties
The derivation of a predictive QSAR model is a multi-step process that begins with the collection of a dataset of compounds with known activities or properties. For this compound and its derivatives, this would involve synthesizing a series of analogs and experimentally measuring their biological effects (e.g., enzyme inhibition) or material characteristics (e.g., conductivity).
Once the data is compiled, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. ucsb.edunih.gov Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.net
A hypothetical QSAR model for the biological activity of this compound derivatives might take the following form:
Log(1/IC50) = 0.75 * ClogP - 0.23 * MolarRefractivity + 1.54 * DipoleMoment + 2.1
This equation suggests that an increase in lipophilicity (ClogP) and dipole moment is beneficial for activity, while an increase in molar refractivity has a negative impact. Such models must be rigorously validated to ensure their predictive power. nih.gov
Identification of Key Structural Descriptors for Activity
A significant outcome of QSAR analysis is the identification of the most influential molecular descriptors, which provides insight into the structural requirements for activity. These key descriptors highlight the physicochemical properties that are critical for the desired biological or material effect.
For a series of phenoxybenzonitrile derivatives, the following types of descriptors are often found to be important:
Hydrophobic Descriptors: LogP (octanol-water partition coefficient) is a common descriptor that quantifies the lipophilicity of a molecule. This is often crucial for a compound's ability to cross cell membranes and interact with hydrophobic pockets in a protein.
Electronic Descriptors: Descriptors such as Hammett constants, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe the electronic nature of the molecule. ucsb.edu These are vital for understanding electrostatic interactions and chemical reactivity.
Steric/Topological Descriptors: Molar refractivity, molecular weight, and various topological indices describe the size and shape of the molecule. These descriptors are important for ensuring a proper fit within a binding site or for achieving a desired packing in a material.
The following table provides an example of key structural descriptors and their calculated values for a hypothetical set of this compound derivatives, which could be used to build a QSAR model.
| Compound ID | ClogP | Molar Refractivity | Dipole Moment (Debye) |
| FPB-001 | 3.2 | 65.4 | 2.8 |
| FPB-002 | 3.9 | 70.1 | 3.5 |
| FPB-003 | 3.0 | 72.3 | 4.9 |
| FPB-004 | 2.5 | 66.8 | 3.1 |
| FPB-005 | 3.8 | 73.2 | 2.6 |
This data is illustrative and generated for the purpose of this article. It does not represent experimentally verified values.
By analyzing the correlation between these descriptors and the measured activities, researchers can gain a deeper understanding of the structure-activity landscape and rationally design new this compound derivatives with improved performance characteristics.
Derivatization and Analog Synthesis for Research Purposes
Systematic Modification of the Formyl Group
The aldehyde (formyl) function is a versatile chemical handle that can undergo a wide range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidation: The formyl group is readily oxidized to a carboxylic acid. In a related compound, 4-(4-formylphenoxy)phthalonitrile, the aldehyde was found to self-oxidize to the corresponding carboxylic acid when exposed to air during crystallization. researchgate.net This suggests that 2-(4-formylphenoxy)benzonitrile can be converted to 2-(4-carboxyphenoxy)benzonitrile under mild oxidative conditions.
Reduction: The formyl group can be reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are commonly used to convert aldehydes to alcohols. niscpr.res.in This reaction would yield 2-(4-(hydroxymethyl)phenoxy)benzonitrile. More complex catalytic systems, such as those employing aluminum alkoxides or indium halides with a hydrosilane, can also achieve this transformation, sometimes with high chemoselectivity. d-nb.infogoogle.comorganic-chemistry.org
Carbon-Carbon Bond Formation: The formyl group serves as an electrophilic partner in various reactions that extend the carbon skeleton. For instance, the Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326), often catalyzed by a weak base like ammonium (B1175870) acetate (B1210297). nih.gov Similarly, the Wittig reaction and its variations allow for the conversion of the aldehyde into an alkene, as demonstrated in the olefination of the isomeric 4-formylbenzonitrile. orgsyn.orgnih.gov
| Reaction Type | Reagent/Condition | Product Functional Group | Resulting Compound Name |
| Oxidation | Air, mild oxidizing agents | Carboxylic Acid (-COOH) | 2-(4-carboxyphenoxy)benzonitrile |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | 2-(4-(hydroxymethyl)phenoxy)benzonitrile |
| Knoevenagel Condensation | Malononitrile, base | Dicyanovinyl | 2-(4-(2,2-dicyanovinyl)phenoxy)benzonitrile |
| Wittig-type Olefination | Phosphonium ylide | Alkene (-CH=CR₂) | Varies based on ylide used |
Functionalization of the Benzonitrile (B105546) Moiety
The nitrile group is a stable and valuable functional group that can be converted into other nitrogen-containing moieties, most notably amines and tetrazoles.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgopenstax.org The reaction proceeds through an intermediate amide, which can sometimes be isolated. chemistrysteps.comweebly.com Therefore, this compound can be converted to 2-(4-formylphenoxy)benzamide and subsequently to 2-(4-formylphenoxy)benzoic acid.
Reduction: Catalytic hydrogenation or reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine (an aminomethyl group). libretexts.orgopenstax.orgyoutube.com This reaction produces [2-(4-formylphenoxy)phenyl]methanamine.
Cycloaddition: A significant transformation of the nitrile group is its conversion into a tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide (NaN₃). youtube.com This reaction is often catalyzed by a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., ammonium chloride) and provides a method to create 5-substituted 1H-tetrazoles, which are considered bioisosteres of carboxylic acids. google.comorganic-chemistry.orgajgreenchem.com The resulting product would be 5-(2-(4-formylphenoxy)phenyl)-1H-tetrazole.
| Reaction Type | Reagent/Condition | Product Functional Group | Resulting Compound Name |
| Hydrolysis | H₃O⁺ or NaOH, heat | Amide (-CONH₂) then Carboxylic Acid (-COOH) | 2-(4-formylphenoxy)benzamide or 2-(4-formylphenoxy)benzoic acid |
| Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) | [2-(4-formylphenoxy)phenyl]methanamine |
| Cycloaddition | Sodium Azide (NaN₃), catalyst | Tetrazole | 5-(2-(4-formylphenoxy)phenyl)-1H-tetrazole |
Modifications of the Phenoxy Bridge
Altering the core diaryl ether structure involves introducing substituents onto one or both of the aromatic rings. This is typically achieved by using substituted precursors during the initial synthesis rather than by direct modification of the existing bridge. The synthesis generally involves a nucleophilic aromatic substitution between a halobenzonitrile and a substituted phenol.
An example of such an analog is 4-(4-Bromo-3-formylphenoxy)benzonitrile . nih.gov This compound maintains the core phenoxy benzonitrile structure but includes a bromine atom and repositions the formyl group on the same ring. Other analogs can be envisioned by using variously substituted phenols or benzonitriles in the synthesis, such as those with alkyl, alkoxy, or additional halogen groups. sigmaaldrich.com
Synthesis of Heterocyclic Hybrids Incorporating the Core Structure
The this compound scaffold is a valuable starting material for constructing more complex heterocyclic hybrids. researchgate.net The formyl group is particularly useful for this purpose, often serving as the entry point for condensation and cyclization reactions.
A common strategy involves an initial Claisen-Schmidt or Knoevenagel condensation of the aldehyde with a ketone or an active methylene compound to form a chalcone-like intermediate or a vinyl derivative. nih.govajol.info This intermediate, which contains a reactive α,β-unsaturated system, can then undergo cyclization with a binucleophilic reagent. nih.gov
For example:
Reaction with hydrazine (B178648) (H₂NNH₂) can yield a pyrazoline derivative.
Reaction with thiourea (B124793) (CS(NH₂)₂) can produce a dihydropyrimidine (B8664642) derivative. ajol.info
Reaction with 1,2-diaminobenzene can lead to the formation of a 1,5-benzodiazepine ring system. ajol.info
This modular approach allows for the fusion of the this compound core with a wide array of other heterocyclic systems, creating novel molecular architectures for research. researchgate.netnih.gov
Isomeric Variations and Their Comparative Research (e.g., 4-(4-formylphenoxy)benzonitrile)
The constitutional isomer 4-(4-formylphenoxy)benzonitrile is a significant point of comparison. nih.gov In this isomer, the nitrile group is positioned para to the ether linkage, resulting in a more linear and symmetric molecular geometry compared to the ortho-substituted 2-isomer.
| Feature | This compound | 4-(4-formylphenoxy)benzonitrile |
| Structure | Nitrile group is ortho to the phenoxy bridge. | Nitrile group is para to the phenoxy bridge. |
| Symmetry | Asymmetric, bent geometry. | Higher symmetry, more linear geometry. |
| Synthesis Precursors | 2-Halobenzonitrile + 4-Hydroxybenzaldehyde (B117250) | 4-Halobenzonitrile + 4-Hydroxybenzaldehyde chemsrc.com |
| Reported Reactions | Core structure for derivatization. | Used in Wittig-type olefination to synthesize 4-(2,2-difluorovinyl)benzonitrile. orgsyn.orgnih.gov |
The difference in the substitution pattern has significant implications for the molecule's properties and potential applications. The linear shape of the 4-isomer may be advantageous in materials science, particularly in the development of liquid crystals where molecular geometry is critical. In contrast, the bent shape of the 2-isomer creates a different spatial arrangement of its functional groups, which could be exploited in fields like supramolecular chemistry or as a ligand for metal complexes. Research on the 4-isomer appears more frequently in synthetic literature, where it is used as a building block for further elaboration. orgsyn.orgnih.gov The distinct electronic and steric environments of the functional groups in each isomer dictate their reactivity and their suitability for specific research objectives.
Future Research Directions and Translational Opportunities for 2 4 Formylphenoxy Benzonitrile
The chemical compound 2-(4-formylphenoxy)benzonitrile, with its unique arrangement of a nitrile, an ether linkage, and a reactive aldehyde group, presents a scaffold of significant interest for future scientific exploration. The strategic positioning of these functional groups opens avenues for novel synthetic transformations, development of advanced materials, and investigation into complex biological interactions. This article outlines key future research directions and translational opportunities for this promising molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-formylphenoxy)benzonitrile, and how can its purity be validated?
- Synthesis : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-formylphenol with a benzonitrile derivative (e.g., 2-fluorobenzonitrile) in the presence of a base like potassium carbonate in DMF . Alternative methods include Wittig-type reactions to introduce formyl groups, as seen in similar compounds .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR. Compare retention times and spectral data with reference standards. Quantify impurities using mass spectrometry (ESI-MS) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : <sup>1</sup>H NMR (δ ~10.0 ppm for aldehyde proton, δ ~7.5–8.5 ppm for aromatic protons) .
- IR : Peaks at ~2220 cm<sup>−1</sup> (C≡N stretch) and ~1700 cm<sup>−1</sup> (C=O stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound, particularly in scaling up?
- Key Parameters :
- Temperature Control : Maintain 80–100°C for coupling reactions to balance reactivity and side-product formation .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for cross-coupling steps .
- Solvent Optimization : Compare DMF, DMSO, and THF for solubility and reaction efficiency .
Q. What strategies mitigate hazards when handling intermediates in the synthesis of this compound?
- Risk Assessment : Conduct a thorough hazard analysis for reagents like potassium carbonate (corrosive) and DMF (toxic). Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) .
- Waste Management : Neutralize acidic/basic waste streams before disposal. Use diatomaceous earth for spill containment .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Mechanistic Studies :
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like cytochrome P450 .
- In Vitro Assays : Use MTT assays for cytotoxicity profiling (e.g., IC50 against HeLa cells) and fluorometric kits for apoptosis detection (e.g., caspase-3 activation) .
- Validation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity quantification .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Root Cause Analysis :
- Purity Variability : Re-test compounds using standardized QC protocols (e.g., ≥95% purity by HPLC) .
- Assay Conditions : Compare cell lines (e.g., MCF-7 vs. HepG2) and culture media (e.g., RPMI vs. DMEM) .
- Resolution : Conduct dose-response studies in triplicate and publish raw data for transparency .
Methodological Tables
| Biological Assay | Protocol | Outcome Metric |
|---|---|---|
| MTT Assay | 48-h exposure, λ = 570 nm | IC50 values |
| Caspase-3 Fluorometric | FITC-labeled substrate, λex/λem = 485/535 nm | Apoptosis quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
